molecular formula C14H15N3O2 B13767111 N-(4,5-Dihydro-4-methyl-5-oxo-1-phenyl-1H-pyrazol-3-yl)methacrylamide CAS No. 53810-90-5

N-(4,5-Dihydro-4-methyl-5-oxo-1-phenyl-1H-pyrazol-3-yl)methacrylamide

Cat. No.: B13767111
CAS No.: 53810-90-5
M. Wt: 257.29 g/mol
InChI Key: USZJJZWWWUQAIC-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-4-methyl-5-oxo-1-phenyl-1H-pyrazol-3-yl)methacrylamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydro-4-methyl-5-oxo-1-phenyl-1H-pyrazol-3-yl)methacrylamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methyl-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems may be employed to ensure consistent quality and high throughput. Purification steps such as recrystallization or chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydro-4-methyl-5-oxo-1-phenyl-1H-pyrazol-3-yl)methacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methacrylamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4,5-Dihydro-4-methyl-5-oxo-1-phenyl-1H-pyrazol-3-yl)methacrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-4-methyl-5-oxo-1-phenyl-1H-pyrazol-3-yl)methacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-Dihydro-5-oxo-1H-1,2,4-triazol-3-yl)methacrylamide
  • N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)acrylamide
  • N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)butyramide

Uniqueness

N-(4,5-Dihydro-4-methyl-5-oxo-1-phenyl-1H-pyrazol-3-yl)methacrylamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its methacrylamide group allows for further functionalization, making it a versatile compound for various applications.

Properties

CAS No.

53810-90-5

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-methyl-N-(4-methyl-5-oxo-1-phenyl-4H-pyrazol-3-yl)prop-2-enamide

InChI

InChI=1S/C14H15N3O2/c1-9(2)13(18)15-12-10(3)14(19)17(16-12)11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3,(H,15,16,18)

InChI Key

USZJJZWWWUQAIC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)C(=C)C

Origin of Product

United States

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